Crotaverrine

Description

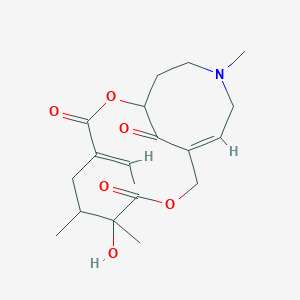

Crotaverrine, also known as O-acetylcoumarin, is a flavonoid compound primarily isolated from the plant species Crotalaria verrucosa and Crotalaria walkeri . Structurally, it belongs to the coumarin derivatives, characterized by a benzopyrone backbone with an acetylated hydroxyl group. A key feature of this compound is its isomeric relationship with Ligularidine, another flavonoid extracted from Ligularia dentata, which shares the same molecular formula but differs in spatial arrangement, leading to distinct physicochemical properties .

Properties

Molecular Formula |

C19H27NO6 |

|---|---|

Molecular Weight |

365.4 g/mol |

IUPAC Name |

(4E,11Z)-4-ethylidene-7-hydroxy-6,7,14-trimethyl-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-ene-3,8,17-trione |

InChI |

InChI=1S/C19H27NO6/c1-5-13-10-12(2)19(3,24)18(23)25-11-14-6-8-20(4)9-7-15(16(14)21)26-17(13)22/h5-6,12,15,24H,7-11H2,1-4H3/b13-5+,14-6- |

InChI Key |

HPDHKHMHQGCNPE-LSMSNJBFSA-N |

Isomeric SMILES |

C/C=C/1\CC(C(C(=O)OC/C/2=C/CN(CCC(C2=O)OC1=O)C)(C)O)C |

Canonical SMILES |

CC=C1CC(C(C(=O)OCC2=CCN(CCC(C2=O)OC1=O)C)(C)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Crotaverrine can be synthesized through the extraction from the seeds of Crotalaria verrucosa. The seeds are subjected to various extraction and purification processes to isolate the compound. The synthetic route involves the use of solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The reaction conditions typically include maintaining the temperature at 37°C and using ultrasonic baths to enhance solubility.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The seeds of Crotalaria verrucosa are harvested and processed to extract the compound. The extraction process is optimized to ensure high yield and purity. The compound is then purified using techniques such as chromatography and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Crotaverrine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Reduction: The compound can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce reduced forms of this compound.

Scientific Research Applications

Crotaverrine has several scientific research applications, including:

Chemistry: Used as a model compound for studying macrocyclic diesters and their reactivity.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of smooth muscle spasms and other conditions.

Industry: Utilized in manufacturing processes to improve product quality and efficiency.

Mechanism of Action

Crotaverrine exerts its effects by inhibiting phosphodiesterase-4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases the levels of cAMP, leading to smooth muscle relaxation . This mechanism is similar to that of drotaverine, a related compound.

Comparison with Similar Compounds

Table 1: Structural and Source-Based Comparison

| Compound | Source | Core Structure | Functional Group Modifications |

|---|---|---|---|

| This compound | Crotalaria verrucosa | Benzopyrone (Coumarin) | O-acetylation at hydroxyl group |

| Ligularidine | Ligularia dentata | Benzopyrone (Coumarin) | No acetylation (free hydroxyl) |

Functional Comparison: this compound vs. Other Flavonoids

Beyond its isomer, this compound shares functional similarities with other flavonoids, such as Sepiapterin and Phyllostemine, which are also derived from plant and insect sources (Table 2). However, their structural diversity—such as the presence of pterin moieties in Sepiapterin or alkaloid-like features in Phyllostemine—results in varied bioactivity profiles .

Table 2: Functional Comparison with Other Flavonoids

| Compound | Source | Key Structural Features | Putative Biological Roles |

|---|---|---|---|

| This compound | Crotalaria species | Acetylated coumarin | Antioxidant, anti-inflammatory |

| Sepiapterin | Insects/plants | Pterin derivative | Pigmentation, redox reactions |

| Phyllostemine | Phyllostemonaceae family | Alkaloid-flavonoid hybrid | Antimicrobial, insecticidal |

Research Findings and Limitations

Key gaps include:

- Pharmacological Data: No published IC50, EC50, or toxicity profiles for this compound or its isomers.

- Mechanistic Insights : The impact of acetylation on bioavailability or target binding remains unexplored.

- Comparative Studies : Direct comparisons with Ligularidine or Sepiapterin in biological assays are absent.

These limitations highlight the need for rigorous biochemical and pharmacological evaluations to validate hypothetical advantages over similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.